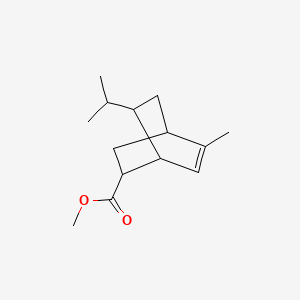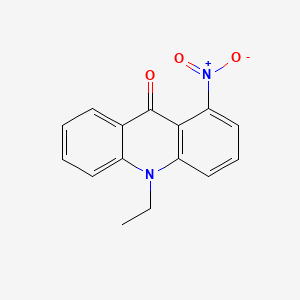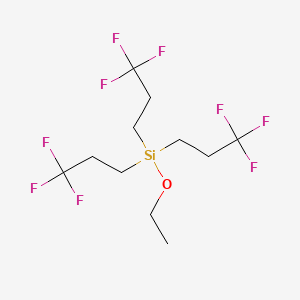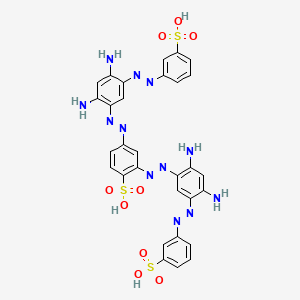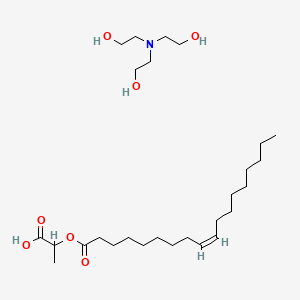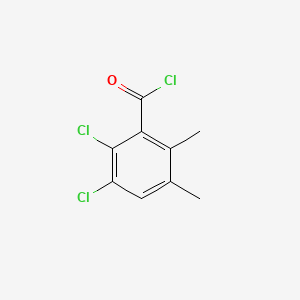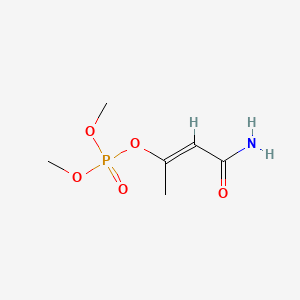
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are known for their stability and are commonly found in various biological and synthetic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide can be achieved through several methods. One common approach is the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the partial hydrolysis of nitriles, which can also produce amides under controlled conditions . Additionally, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides from carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of Bidrin amide often involves large-scale reactions using acid halides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.
Reduction: Reduction of amides can yield amines, which are valuable intermediates in organic synthesis.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and other functionalized compounds.
科学的研究の応用
Bidrin amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This can lead to various biological effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
Formamide: A simple amide with a single carbonyl group.
Acetamide: Another simple amide, derived from acetic acid.
N-methylacetamide: A methyl-substituted amide with unique properties.
Uniqueness of Bidrin Amide
Bidrin amide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity profile allow it to be used in various chemical reactions and industrial processes, making it a valuable compound in both research and practical applications .
特性
CAS番号 |
14510-15-7 |
|---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC名 |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
InChIキー |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
異性体SMILES |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)N)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


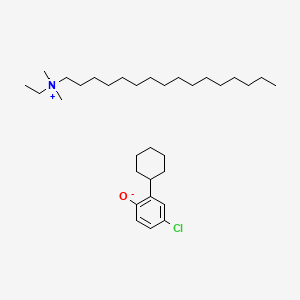
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)


